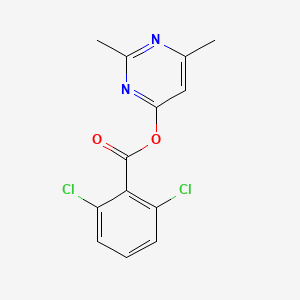
2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, also known as DCMU, is a chemical compound with the molecular formula C13H10Cl2N2O2 . It is a herbicide that belongs to the family of substituted urea compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C13H10Cl2N2O2 and molecular weight 297.14 .Scientific Research Applications
Chemistry and Properties of Pyrimidine Derivatives
Pyrimidine derivatives, including those similar to 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, play a significant role in the field of chemistry due to their versatile properties. The preparation, properties, and applications of pyrimidine and its complexes have been extensively reviewed, highlighting their importance in spectroscopy, magnetic properties, and biological and electrochemical activities. These reviews identify gaps in research that suggest areas of potential interest for future investigations, including the exploration of unknown analogues of pyrimidine derivatives (Boča, Jameson, & Linert, 2011).
Application in Synthesis of Medicinal Compounds
Pyrimidine cores are essential precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Their scaffolds are extensively studied for the development of drugs, highlighting the significance of hybrid catalysts in synthesizing pyrimidine scaffolds. This research underscores the role of pyrimidine derivatives in the synthesis of pharmacologically active compounds, suggesting a potential area of application for this compound in drug development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The integration of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Research has shown that quinazolines and pyrimidines, including derivatives similar to this compound, are important in the development of luminescent small molecules and chelate compounds. These compounds have applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements, demonstrating the potential of pyrimidine derivatives in the field of advanced materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLOOWIWKGSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


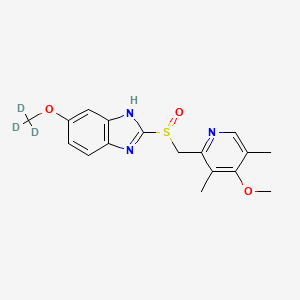
![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
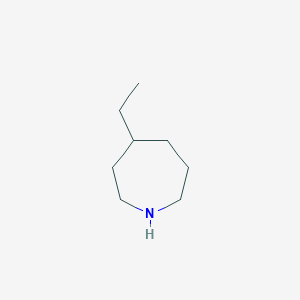
![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

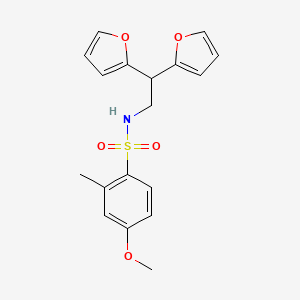
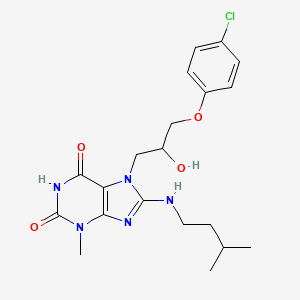
![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)
